molecular formula C11H15NO B14706546 (1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol CAS No. 23671-92-3

(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol

Katalognummer: B14706546
CAS-Nummer: 23671-92-3
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: LODVKHVQVBEYMO-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an ethylamino group and a dihydroindenol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol typically involves the reduction of the corresponding ketone followed by the introduction of the ethylamino group. One common method involves the reduction of 2-indanone using a reducing agent such as sodium borohydride, followed by the reaction with ethylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol
  • (1R,2S)-2-(Propylamino)-2,3-dihydro-1H-inden-1-ol
  • (1R,2S)-2-(Isopropylamino)-2,3-dihydro-1H-inden-1-ol

Uniqueness

(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Eigenschaften

CAS-Nummer

23671-92-3

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

(1R,2S)-2-(ethylamino)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C11H15NO/c1-2-12-10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-13H,2,7H2,1H3/t10-,11+/m0/s1

InChI-Schlüssel

LODVKHVQVBEYMO-WDEREUQCSA-N

Isomerische SMILES

CCN[C@H]1CC2=CC=CC=C2[C@H]1O

Kanonische SMILES

CCNC1CC2=CC=CC=C2C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.